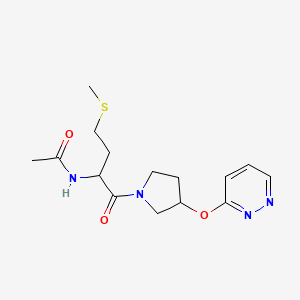

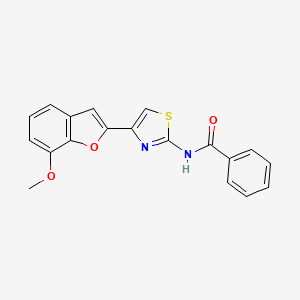

![molecular formula C13H20N6O2 B2410956 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione CAS No. 71527-03-2](/img/structure/B2410956.png)

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over a century and is still widely prescribed due to its bronchodilator effects, anti-inflammatory properties, and ability to improve respiratory muscle function.

Wirkmechanismus

Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the body. This results in relaxation of smooth muscle in the airways, leading to bronchodilation. Theophylline also inhibits the release of inflammatory cytokines and chemokines, which reduces airway inflammation. Furthermore, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione enhances respiratory muscle function by increasing diaphragmatic contractility and reducing fatigue.

Biochemical and Physiological Effects

Theophylline has a number of biochemical and physiological effects in the body. It increases heart rate and cardiac output, which can lead to tachycardia and arrhythmias in high doses. Theophylline also increases diuresis and can cause hypokalemia, which can lead to muscle weakness and cardiac arrhythmias. In addition, this compound can stimulate the central nervous system, leading to insomnia, anxiety, and seizures in high doses.

Vorteile Und Einschränkungen Für Laborexperimente

Theophylline has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione has been extensively studied and its effects on various physiological processes are well-documented. However, this compound has several limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between effective and toxic doses is small. Additionally, this compound has a number of side effects that can confound experimental results.

Zukünftige Richtungen

There are several areas for future research on 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione. One area of research is the development of new formulations of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of research is the identification of new therapeutic uses for this compound, such as in the treatment of heart failure or cerebral ischemia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesemethoden

Theophylline can be synthesized from xanthine through a series of chemical reactions. The first step involves the alkylation of xanthine with methyl iodide to form 1,3-dimethylxanthine. This compound is then oxidized with potassium permanganate to form 1,3-dimethyluric acid, which is subsequently treated with phosphorus oxychloride to produce 1,3-dimethyl-7-methylxanthine. Finally, the 7-methyl group is further alkylated with 4-methylpiperazine to form 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione.

Wissenschaftliche Forschungsanwendungen

Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function, reduce airway inflammation, and enhance respiratory muscle function. Theophylline has also been investigated for its potential use in the treatment of other conditions such as heart failure, cerebral ischemia, and neonatal apnea. Additionally, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione has been used as a research tool to study the effects of adenosine receptor antagonism on various physiological processes.

Eigenschaften

IUPAC Name |

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O2/c1-16-4-6-19(7-5-16)8-9-14-10-11(15-9)17(2)13(21)18(3)12(10)20/h4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOGLSVXQQNHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)

![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)